molecular formula C16H11FO3 B14856906 (Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one

Cat. No.: B14856906
M. Wt: 270.25 g/mol
InChI Key: QLSCUJFIOCWBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a fluorobenzylidene group attached to the benzofuran core, along with hydroxyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one typically involves the condensation of 2-fluorobenzaldehyde with a suitable benzofuran derivative. One common method involves the reaction of 2-fluorobenzaldehyde with 6-hydroxy-7-methylbenzofuran-3(2H)-one in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzylidene group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of 2-(2-Fluorobenzylidene)-6-oxo-7-methylbenzofuran-3(2H)-one.

    Reduction: Formation of 2-(2-Fluorobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-ol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized benzofuran derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the fluorobenzylidene group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Additionally, the hydroxyl and methyl groups may contribute to its overall pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one
  • 2-(2-Bromobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one
  • 2-(2-Methylbenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one

Uniqueness

The unique feature of 2-(2-Fluorobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one is the presence of the fluorine atom in the benzylidene group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different pharmacological profiles and enhanced properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-9-13(18)7-6-11-15(19)14(20-16(9)11)8-10-4-2-3-5-12(10)17/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSCUJFIOCWBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3F)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.